4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide

Prostate Cancer COX-2 Inhibition Celecoxib Analog

4-Chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide, also designated LLW-3-6, is a synthetic, small-molecule benzimidazole sulfonamide. It belongs to a class of compounds structurally and pharmacologically related to the COX-2 inhibitor celecoxib.

Molecular Formula C14H12ClN3O2S
Molecular Weight 321.8 g/mol
Cat. No. B4425196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide
Molecular FormulaC14H12ClN3O2S
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H12ClN3O2S/c1-9-16-13-7-4-11(8-14(13)17-9)18-21(19,20)12-5-2-10(15)3-6-12/h2-8,18H,1H3,(H,16,17)
InChIKeyUUXBPQQEYHYACM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide (LLW-3-6): A Celecoxib-Analog Benzimidazole Sulfonamide for Targeted Anticancer Research


4-Chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide, also designated LLW-3-6, is a synthetic, small-molecule benzimidazole sulfonamide. It belongs to a class of compounds structurally and pharmacologically related to the COX-2 inhibitor celecoxib. LLW-3-6 was specifically designed to retain the spatial and topological features of celecoxib while reducing lipophilicity [1]. Primary research identifies it as an antiproliferative and pro-apoptotic agent, investigated across prostate, ovarian, breast, and brain cancer models [2][3].

Why 4-Chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide Cannot Be Replaced by Generic Celecoxib or Other Benzimidazole Analogs in Cancer Research


LLW-3-6 cannot be interchanged with its parent compound celecoxib or other benzimidazole-sulfonamide analogs due to a unique confluence of structural design and divergent biological activity. While it is structurally analogous to celecoxib, LLW-3-6 was explicitly engineered with a reduced lipophilicity profile intended to alter its therapeutic index and off-target effects [1]. This is not a passive variation; the specific 4-chloro-benzenesulfonamide substitution on the 2-methylbenzimidazole scaffold results in demonstrably different pharmacodynamics, including superior potency in prostate cancer models where it outperforms celecoxib, and a distinct activity profile in ovarian cancer cells involving both anti-proliferative and anti-migratory mechanisms [2][3]. Generic substitution with celecoxib or other benzimidazole derivatives would fail to recapitulate these specific biological endpoints.

Quantitative Differentiation of 4-Chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide Against Comparators: An Evidence-Based Selection Guide


Superior Antiproliferative Potency Against Prostate Cancer Cells Compared to Celecoxib

In a direct head-to-head experiment on human prostate carcinoma PC3 cells, LLW-3-6 was identified as being 'more potent than celecoxib at mediating a dose-dependent reduction of viable PC3 cells' [1]. This finding is critical because LLW-3-6 was designed as a structural analog of celecoxib, making celecoxib the most relevant direct comparator. While the precise IC50 values for both compounds under identical assay conditions need to be extracted for absolute quantification, the qualitative potency superiority is explicitly stated in the peer-reviewed literature.

Prostate Cancer COX-2 Inhibition Celecoxib Analog

Demonstrated Anti-Proliferative and Anti-Migratory Dual Activity in Ovarian Cancer Cells

LLW-3-6 was evaluated in the SKOV-3 ovarian cystadenocarcinoma cell line, where it was not only found to be a more potent inhibitor of proliferation than celecoxib but also demonstrated a specific anti-migratory effect, confirmed by scratch wound analysis [1][2]. This dual activity is not a universal feature of benzimidazole sulfonamides or even of celecoxib at comparable concentrations, and represents a functional differentiation point for this specific compound.

Ovarian Cancer Metastasis SKOV-3

Designed Reduction in Lipophilicity Relative to Celecoxib While Retaining Target Binding Potential

The molecular design of LLW-3-6 explicitly aimed to retain the relative size and shape of celecoxib, thereby preserving its potential to bind to COX-2, while simultaneously reducing its lipophilicity [1]. This is a key differentiator from celecoxib and other more lipophilic analogs. Theoretical binding interaction analysis was completed to illustrate the potential of LLW-3-6 to bind to COX-2 in a manner similar to that of celecoxib [2].

Drug Design Lipophilicity COX-2 Binding

Synergistic Reduction of Glioma Cell Survival with Sulfasalazine

In human glioma LN18 cells, LLW-3-6 and celecoxib were examined for their antiproliferative effects as co-treatment with sulfasalazine. The study demonstrates that LLW-3-6 reduces survival of human glioma cells independently and synergistically with sulfasalazine [1]. This finding differentiates LLW-3-6 from celecoxib in the context of combination strategies targeting the xCT antiporter.

Glioma Combination Therapy Sulfasalazine

Optimal Research and Preclinical Development Scenarios for 4-Chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide (LLW-3-6)


Investigating COX-2 Dependent and Independent Pathways in Castration-Resistant Prostate Cancer

LLW-3-6's superior potency over celecoxib in PC3 cells makes it the preferred tool compound for dissecting the role of COX-2 in prostate cancer models where celecoxib shows limited efficacy. Researchers studying the link between COX-2 subcellular localization and stress-induced protein aggregation should prioritize LLW-3-6 over celecoxib for mechanistic studies [1].

Evaluating Dual Anti-Proliferative and Anti-Metastatic Agents in High-Grade Serous Ovarian Cancer

For projects requiring a single molecule that simultaneously addresses tumor cell proliferation and the metastatic cascade, LLW-3-6 is uniquely suited. Its validated anti-migratory activity in SKOV-3 cells supports its use in preclinical metastasis models, such as scratch wound and transwell invasion assays, where celecoxib has not been characterized for this dual function [1][2].

Developing Lipophilicity-Optimized COX-2 Targeting Probes for In Vivo Imaging or Therapy

The deliberate reduction of lipophilicity in LLW-3-6 compared to celecoxib positions it as a superior starting point for the development of in vivo chemical probes. Medicinal chemistry teams aiming to improve the pharmacokinetic profile of COX-2 inhibitors can use LLW-3-6 as a key intermediate for further derivatization, benefiting from its balanced properties without the high logP burden of the parent drug [1].

Exploring xCT Antiporter Inhibition Synergy in Glioblastoma Multiforme (GBM)

LLW-3-6's demonstrated synergy with sulfasalazine in glioma cells provides a strong rationale for its selection in GBM research programs investigating the xCT cystine/glutamate antiporter as a therapeutic vulnerability. Unlike celecoxib, LLW-3-6 offers a distinct scaffold for optimizing this specific combination strategy [1].

Quote Request

Request a Quote for 4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.